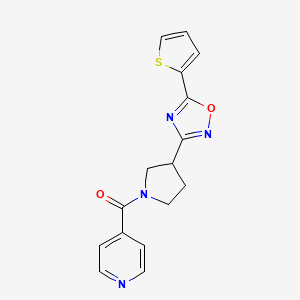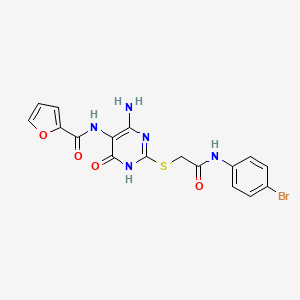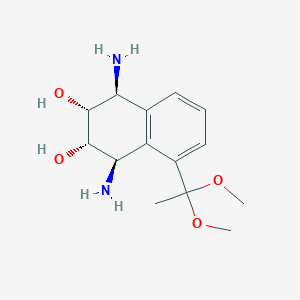
2-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is often used by medicinal chemists to create compounds for the treatment of human diseases . The compound also contains a benzamide group, which is a common feature in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and a benzamide group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The benzamide group is a common feature in many biologically active compounds .Aplicaciones Científicas De Investigación
Pharmacological Properties and Clinical Use
- Metoclopramide , a chemically related benzamide, is used in gastrointestinal diagnostics and to treat various types of vomiting and gastro-intestinal disorders. It facilitates radiological identification of lesions, eases emergency endoscopy, and reduces post-operative vomiting and radiation sickness. Its pharmacodynamic studies have shown rapid effects on the motility of the gastro-intestinal tract without significant cardiovascular effects. However, its role in healing gastric ulcer and preventing duodenal ulcer relapse remains unproven (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Chemical Properties and Synthesis
- Quinoline and its derivatives , including methoxy substituted compounds, are widely used as anticorrosive materials. These derivatives effectively adsorb and form stable chelating complexes with surface metallic atoms, highlighting their potential in material science and industrial applications (Verma, Quraishi, & Ebenso, 2020).
Biodegradation and Environmental Impact
- Methoxyphenols , similar in structure due to the methoxy group, emitted from lignin pyrolysis, have been studied for their atmospheric reactivity, including degradation pathways and secondary organic aerosol (SOA) formation. Understanding these processes is crucial for assessing the environmental impact of such compounds (Liu, Chen, & Chen, 2022).
Direcciones Futuras
The future directions for research on “2-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide” could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities and applications in medicinal chemistry could be explored further .
Propiedades
IUPAC Name |
2-methoxy-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-7-3-2-6-18(19)20(23)21-13-12-16-8-10-17(11-9-16)22-14-4-5-15-22/h2-3,6-11H,4-5,12-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQHSRVSFBXJEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B2635123.png)
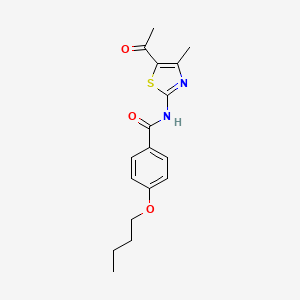
![N'-[(1E)-(3-phenoxyphenyl)methylene]adamantane-1-carbohydrazide](/img/structure/B2635128.png)

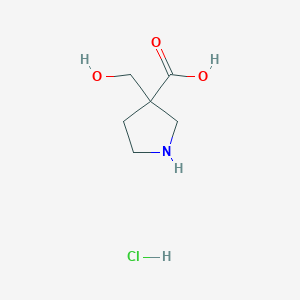
![2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2635131.png)


